molecular formula C11H12N2 B1466817 1-(2-Ethylphenyl)-1H-pyrazole CAS No. 1424939-69-4

1-(2-Ethylphenyl)-1H-pyrazole

Cat. No.: B1466817
CAS No.: 1424939-69-4
M. Wt: 172.23 g/mol
InChI Key: JQUCMAASWIRGKY-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a 2-ethylphenyl group Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-1H-pyrazole typically involves the condensation of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 2-ethylphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of 1

Properties

IUPAC Name

1-(2-ethylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-10-6-3-4-7-11(10)13-9-5-8-12-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUCMAASWIRGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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